molecular formula C7H10N4O B1531032 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxamide CAS No. 1184916-42-4

5-amino-1-cyclopropyl-1H-pyrazole-4-carboxamide

Cat. No. B1531032
CAS RN: 1184916-42-4
M. Wt: 166.18 g/mol
InChI Key: XFFFTJCCDYBANS-UHFFFAOYSA-N
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Description

5-amino-1-cyclopropyl-1H-pyrazole-4-carboxamide is a compound that belongs to the class of organic compounds known as pyrazoles . It has a molecular weight of 180.21 . The IUPAC name for this compound is 5-amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide .


Synthesis Analysis

The synthesis of 5-amino-1H-pyrazole-4-carboxamide derivatives has been explored in various studies. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as novel pan-FGFR covalent inhibitors targeting both wild-type and the gatekeeper mutants . Another study reported the synthesis of pyrazole-4-carboxamides as potential fungicide candidates .


Molecular Structure Analysis

The InChI code for 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxamide is 1S/C8H12N4O/c1-12-7 (9)6 (4-10-12)8 (13)11-5-2-3-5/h4-5H,2-3,9H2,1H3, (H,11,13) . This code provides a standard way to encode the molecular structure using text.


Chemical Reactions Analysis

5-amino-1H-pyrazole-4-carboxamide can participate in various chemical reactions. For instance, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .


Physical And Chemical Properties Analysis

5-amino-1-cyclopropyl-1H-pyrazole-4-carboxamide is a powder at room temperature . The compound is stable under normal shipping and storage conditions .

Mechanism of Action

While the specific mechanism of action for 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxamide is not mentioned in the search results, 5-amino-1H-pyrazole-4-carboxamide derivatives have been reported to have biological activity. For example, they have been used as pan-FGFR covalent inhibitors, targeting both wild-type and the gatekeeper mutants .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and keeping the container tightly closed .

properties

IUPAC Name

5-amino-1-cyclopropylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-6-5(7(9)12)3-10-11(6)4-1-2-4/h3-4H,1-2,8H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFFTJCCDYBANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=C(C=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655005
Record name 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184916-42-4
Record name 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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